2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N,N-diethylacetamide
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Overview
Description
2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N,N-diethylacetamide is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromeno-pyrimidine core, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chromeno[2,3-d]pyrimidine derivatives typically involves multi-component reactions (MCRs), which are highly efficient and versatile. One common method involves the reaction of 2-amino-4H-1-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating . Another approach includes the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production of such compounds often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and ethoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N,N-diethylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The chromeno-pyrimidine core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Chromeno[2,3-b]pyridine derivatives
- Pyranopyrimidine derivatives
- Benzo[f]chromeno[2,3-d]pyrimidin-11-ones
Uniqueness
2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N,N-diethylacetamide stands out due to its unique combination of a chromeno-pyrimidine core with an ethoxy and phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
IUPAC Name |
2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-4-28(5-2)21(29)16-32-25-19-15-18-13-10-14-20(30-6-3)22(18)31-24(19)26-23(27-25)17-11-8-7-9-12-17/h7-14H,4-6,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLHNAOAUGPWKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=C(O2)C(=CC=C3)OCC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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